molecular formula C12H13NO2 B184104 1-butyl-1H-indole-2,3-dione CAS No. 4290-91-9

1-butyl-1H-indole-2,3-dione

Cat. No.: B184104
CAS No.: 4290-91-9
M. Wt: 203.24 g/mol
InChI Key: POEDHWVTLBLWDA-UHFFFAOYSA-N
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Description

1-Butyl-1H-indole-2,3-dione, also known as 1-butylisatin, is a derivative of isatin, which is an indole-based compound. Indole derivatives are significant in both natural and synthetic chemistry due to their wide range of biological activities and applications. The indole nucleus is a common structural motif in many natural products, pharmaceuticals, and agrochemicals.

Scientific Research Applications

1-Butyl-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

1-Butyl-1H-indole-2,3-dione, like other indole derivatives, is known to interact with various targets in the body. Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The interaction of these compounds with their targets can result in changes at the molecular and cellular levels .

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Pharmacokinetics

The bioavailability of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1H-indole-2,3-dione can be synthesized through various methods. One common approach involves the alkylation of isatin with butyl halides in the presence of a base. The reaction typically proceeds as follows:

    Step 1: Isatin is dissolved in a suitable solvent such as dimethylformamide (DMF).

    Step 2: A base such as potassium carbonate (K2CO3) is added to the solution.

    Step 3: Butyl bromide or butyl chloride is then added dropwise to the reaction mixture.

    Step 4: The reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours.

    Step 5: The product is isolated by filtration, washed with water, and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of this compound can yield 1-butyl-1H-indole-2,3-diol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Comparison with Similar Compounds

    Isatin (1H-indole-2,3-dione): The parent compound of 1-butyl-1H-indole-2,3-dione, known for its wide range of biological activities.

    1-Methyl-1H-indole-2,3-dione: A methylated derivative with similar chemical properties.

    1-Ethyl-1H-indole-2,3-dione: An ethylated derivative with comparable reactivity.

Uniqueness: this compound is unique due to its butyl substituent, which can influence its solubility, reactivity, and biological activity compared to other indole-2,3-dione derivatives. The butyl group can enhance the compound’s lipophilicity, potentially affecting its interaction with biological membranes and targets.

Properties

IUPAC Name

1-butylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-3-8-13-10-7-5-4-6-9(10)11(14)12(13)15/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEDHWVTLBLWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364499
Record name 1-butyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4290-91-9
Record name 1-Butylisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4290-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-butyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Was made in an analogous fashion to 1-propylindoline-2,3-dione by reacting commercially available isatin (purchased from Fisher Scientific) with 1-bromo-butane (purchased from Fisher Scientific). 1H-NMR δ 7.68 (m, 2H), 7.11 (dd, 1H), 6.90 (d, 1H), 3.72 (t, 2H), 1.65 (q, 2H), 1.41 (m, 2H), 0.97 (t, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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